4-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE
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Overview
Description
4-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the coupling and purification processes .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
4-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole and piperazine derivatives, as well as trifluoromethyl-substituted pyrimidines. Examples include:
- 2-[(2H-1,3-benzodioxole-5-carbonyl)amino]phenyl 4-fluorobenzene-1-sulfonate
- N-(2-Carbamoylphenyl)-6-nitroso-1,3-benzodioxole-5-carboxamide .
Uniqueness
What sets 4-[4-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]-6-(TRIFLUOROMETHYL)PYRIMIDINE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3/c18-17(19,20)14-8-15(22-9-21-14)23-3-5-24(6-4-23)16(25)11-1-2-12-13(7-11)27-10-26-12/h1-2,7-9H,3-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSFMEPERQECFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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